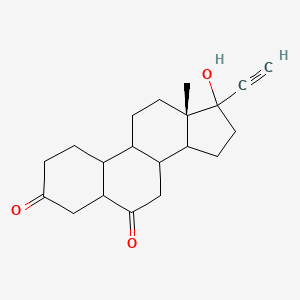

17-Hydroxy-19-norpregn-20-yne-3,6-dione

Description

Properties

IUPAC Name |

(13S)-17-ethynyl-17-hydroxy-13-methyl-2,4,5,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,13-17,23H,4-11H2,2H3/t13?,14?,15?,16?,17?,19-,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFXBUQCWJKXKJ-RHEVUYGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(=O)CC4C(=O)CC3C1CCC2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3C4CCC(=O)CC4C(=O)CC3C1CCC2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 17 Hydroxy 19 Norpregn 20 Yne 3,6 Dione

Retrosynthetic Analysis of the 19-Norpregnane Skeleton

Retrosynthetic analysis of the 19-norpregnane skeleton, the core structure of 17-Hydroxy-19-norpregn-20-yne-3,6-dione, involves strategically disconnecting the molecule into simpler, more accessible precursors. The term "19-nor" signifies the absence of the methyl group at the C-10 position, a defining feature that guides the synthetic strategy.

A primary disconnection occurs at the C-17 side chain. The 17α-ethynyl-17β-hydroxy group can be retrosynthetically cleaved to a 17-keto group, a common intermediate in steroid synthesis. This transformation, a forward-reaction known as ethynylation, is a cornerstone of many synthetic progestin syntheses. nih.govgoogle.com

Another major disconnection targets the A-ring and the absent C-19 methyl group. There are two main approaches for this:

Starting from an Aromatic A-Ring: A common precursor is an estrone (B1671321) derivative, which already lacks the C-19 methyl group and possesses a 17-ketone. nih.govacs.org The steroid nucleus is then constructed via a Birch reduction of the aromatic A-ring, which generates the enol ether, followed by hydrolysis and conjugation to yield the Δ⁴-3-keto system characteristic of the target molecule.

Starting from a C-19 Functionalized Steroid: An alternative route begins with a more common steroid like cholesterol or a 19-hydroxyandrostane derivative. nih.govgoogle.com The synthesis then involves a reaction to eliminate the C-19 methyl group, often as formaldehyde, from a 19-hydroxy-Δ⁴-3-keto steroid by forming a 3,5-diene-3-amine (enamine) intermediate. google.com

Finally, the 6-oxo functionality is seen as a late-stage addition, typically installed on a pre-formed 19-norpregnane skeleton containing the Δ⁴-3-keto system. This strategic disconnection simplifies the core synthesis to that of a more common 19-nor steroid like norethindrone (B1679910).

Total Synthesis Pathways to this compound and Analogs

While semi-synthesis from existing steroids is more common, total synthesis provides a pathway from simple, non-steroidal starting materials. These routes offer flexibility but are often more complex and less economically viable for industrial production.

Total syntheses of 19-norsteroids have been achieved from simple organic molecules such as 2,6-lutidine. nih.govacs.org These multi-step processes involve the meticulous construction of the tetracyclic steroid core, establishing the required stereocenters through asymmetric reactions or resolutions. Once a suitable 19-norandrostane or estrane (B1239764) intermediate is formed, such as 19-norandrostenedione, the synthesis converges with semi-synthetic routes. google.com

The key steps to reach this compound from a synthesized 19-nor-17-keto steroid intermediate would be:

Stereoselective Ethynylation: Introduction of the ethynyl (B1212043) group at C-17 to form the 17α-ethynyl-17β-hydroxy moiety.

Introduction of the 6-Oxo Group: A specific oxidation reaction to install the ketone at the C-6 position. A documented method for a closely related analog involves the oxidation of a heteroannular 3,5-dienyl acetate (B1210297) derivative. researchgate.net This intermediate is formed from the Δ⁴-3-keto steroid, which is then oxidized to introduce a hydroxyl group at C-6, followed by a second oxidation to yield the 6-keto group. researchgate.net

Key Intermediates and Protecting Group Strategies

The synthesis of a complex molecule like this compound relies on key intermediates and a robust protecting group strategy to ensure chemoselectivity.

Key Intermediates:

Estrone and its derivatives: Serve as ideal starting materials as they are naturally 19-nor steroids. acs.org

19-Norandrostenedione: A versatile intermediate that contains the desired 19-nor skeleton and a 17-keto group ready for ethynylation. google.com

Norethindrone (Norethisterone): The 3-keto analog of the target compound, making it an advanced precursor for the introduction of the 6-oxo group. nih.gov

3,5-Dienol ethers/acetates: These are crucial for directing reactivity towards the C-6 position for oxidation, while also protecting the C-3 ketone. researchgate.net

Protecting Group Strategies: Protecting groups are essential to mask reactive functional groups while other parts of the molecule are being modified. wiley-vch.de

Carbonyl Groups (Ketones): The C-3 and C-17 ketones must often be differentiated. The C-3 ketone can be protected by forming a ketal or an enol ether/acetate. researchgate.net The enolate itself can serve as a protecting group against certain reducing agents. google.com

Hydroxyl Groups: The C-17 hydroxyl group is formed simultaneously with the C-20 yne. If modifications are needed elsewhere, this tertiary alcohol may require protection, for example, as a silyl (B83357) ether, which is removable under mild conditions. In the synthesis of the target compound's acetate, the acetyl group itself acts as a protecting group. researchgate.net

Orthogonal Protection: In complex syntheses, orthogonal protecting groups are used, which can be removed under different conditions without affecting each other. For example, a silyl ether (removed by fluoride) and a benzyl (B1604629) ether (removed by hydrogenolysis) could be used in the same synthetic sequence.

| Intermediate | Key Feature | Subsequent Transformation |

| Estrone | Aromatic A-ring (19-nor) | Birch Reduction, ethynylation |

| 19-Norandrostenedione | 17-keto, Δ⁴-3-one | Stereoselective ethynylation |

| Norethindrone Acetate | Pre-formed side chain | Formation of 3,5-dienyl acetate |

| 3,5-Dienyl Acetate | Activates C-6 position | Oxidation to 6-hydroxy/6-keto |

Stereoselective and Regioselective Transformations

Control over stereochemistry and regiochemistry is paramount in steroid synthesis.

Stereoselective Transformations: The primary stereochemical challenge in the final steps of this synthesis is the introduction of the C-17 side chain. The reaction of a 17-keto steroid with metal acetylides (e.g., lithium acetylide) proceeds with high stereoselectivity, attacking from the less hindered α-face to give the desired 17α-ethynyl-17β-hydroxy configuration. nih.gov However, the formation of the isomeric 17β-ethynyl derivative can occur as a side reaction. nih.gov Biocatalytic methods, using specific yeast strains, can also achieve highly stereoselective reductions of 17-oxosteroids to 17β-hydroxysteroids, demonstrating another avenue for stereocontrol. nih.gov

Regioselective Transformations: The introduction of the C-6 ketone must be highly regioselective to avoid unwanted reactions at other positions. The Δ⁴-3-keto system presents several potentially reactive sites. The strategy of converting the Δ⁴-3-one into a 3,5-diene derivative is a classic method to de-activate the C-4 position and activate the C-6 position for electrophilic attack or oxidation. researchgate.net This allows for the specific introduction of an oxygen functionality at C-6, which can then be converted to the ketone.

Semi-synthesis from Precursor Steroids

Semi-synthesis, starting from readily available natural steroids, is the most practical and widely used method for producing complex steroids like this compound.

A plausible and documented semi-synthetic route would start from norethindrone acetate (the 17-acetylated version of norethindrone). researchgate.net

Enolization: Norethindrone acetate is treated with an acetylating agent (like acetic anhydride) under conditions that favor the formation of the 3,5-dien-3-yl acetate.

Epoxidation: The resulting diene is treated with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), which regioselectively epoxidizes the Δ⁵ double bond.

Hydroxylation & Oxidation: The epoxide is opened to yield a mixture of 6α- and 6β-hydroxy derivatives. Subsequent oxidation of this hydroxyl group, for example with pyridinium (B92312) chlorochromate (PCC) or other chromium-based reagents, furnishes the 6-keto group, yielding 17α-acetoxy-19-norpregn-4-en-20-yne-3,6-dione. researchgate.net

Deprotection: Mild hydrolysis of the C-17 acetate ester would provide the final target compound, this compound.

Another viable semi-synthetic starting point is estrone, which can be efficiently converted to 19-norprogesterone (B1209251) and its analogs. nih.govacs.orgnih.gov

Analog Development and Structural Modifications of this compound

The development of analogs aims to refine the biological activity profile of a lead compound. For 19-norpregnane derivatives, modifications are often made to the A, C, and D rings. For instance, the introduction of a methyl group and/or a double bond at the C-6 position is a known modification strategy that can alter receptor affinity. nih.govwikipedia.org The synthesis of 16-methylene derivatives is another example of structural modification in the D-ring of 19-norprogesterones. nih.gov

Modifications at C-17 and C-20 Positions

The C-17 and C-20 positions are critical for the biological activity of progestins and are frequent targets for modification.

Modifications at C-17: The 17α-hydroxyl group is a key feature. While it is essential for some interactions, its derivatization, particularly through acylation (forming an ester), can significantly impact activity. For some 19-norprogesterone analogs, the free 17α-hydroxy compound is inactive, whereas its acylated derivatives are potent progestins. nih.govnih.gov The length of the acyl chain can also be varied to fine-tune the compound's properties. nih.gov

Modifications at C-20: In the target compound, C-20 is the terminal carbon of the ethynyl group. The 17α-ethynyl group itself is a critical modification that differentiates this class of compounds from endogenous progesterone (B1679170) (which has a 17β-acetyl group). The terminal alkyne is a versatile functional group that can be further modified. For example, it can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions to attach various substituents, such as 1,2,3-triazoles, creating novel analogs. researchgate.net Research has also shown that the 20-carbonyl group of progesterone is not strictly necessary for progesterone receptor binding, supporting the viability of analogs like the 20-yne derivatives. nih.gov

| Modification Site | Type of Modification | Potential Outcome |

| C-17 | Acylation of the hydroxyl group | Altered receptor binding and potency |

| C-20 (ethynyl) | "Click" Chemistry Reactions | Attachment of diverse molecular fragments |

| C-6 | Methylation / Dehydrogenation | Modified receptor affinity |

| C-16 | Methylene group addition | Altered D-ring conformation and activity |

Functionalization of the A and B Rings

The A and B rings of the 19-norpregnane skeleton are common targets for chemical modification to influence receptor binding affinity and selectivity. Key strategies include the introduction of unsaturation and the alteration of ketone functionalities.

One of the primary methods for functionalizing the B-ring is the introduction of a double bond, typically between the C6 and C7 positions. This modification leads to the formation of a Δ⁶-derivative, such as 17-Hydroxy-19-nor-17α-pregna-4,6-dien-20-yn-3-one. lgcstandards.com This transformation is often accomplished through dehydrogenation reactions.

Another approach to functionalization involves the modification of the ketone groups present in the A and B rings. For instance, the ketone at the C-3 position can undergo stereoselective reduction to yield the corresponding 3β-hydroxy or 3α-hydroxy derivatives. A synthesis starting from estr-4-ene-3,17-dione has been reported to produce both 5β,17α-19-norpregn-20-yne-3β,17-diol and 5β,17α-19-norpregn-20-yne-3α,17-diol. nih.gov Such reductions can be achieved using various reducing agents, where the choice of reagent and reaction conditions dictates the stereochemical outcome. For example, sodium borohydride (B1222165) (NaBH₄) has been used for the selective reduction of carbonyl groups in related steroid systems, typically yielding the equatorial alcohol as the major product. mdpi.com

Furthermore, functionalization can be achieved by introducing alkyl groups. For example, the synthesis of 16-methylene derivatives of related 19-norprogesterone compounds has been described, indicating that the introduction of exocyclic double bonds is a viable strategy for modifying the steroid scaffold. nih.gov

Table 1: Examples of A and B Ring Functionalization on Related 19-Norpregnane Skeletons

| Modification Type | Position(s) | Reagents/Methods | Resulting Structure Example | Reference |

| Dehydrogenation | C6-C7 | Dehydrogenating agents | Δ⁶-unsaturated derivative | lgcstandards.com |

| Ketone Reduction | C3 | Sodium Borohydride (NaBH₄) | 3β-hydroxy or 3α-hydroxy | nih.govmdpi.com |

| Alkylation | C16 | Wittig reaction or similar | 16-methylene derivative | nih.gov |

Introduction of Heteroatoms or Cyclic Systems

The introduction of heteroatoms—such as halogens or oxygen—or the annulation of new cyclic systems onto the A and B rings can significantly alter the electronic and steric properties of the steroid. These changes can have profound effects on the molecule's interaction with biological targets.

Halogenation is a well-established modification. For instance, chloro and fluoro atoms have been introduced at the C6 position of the B-ring. The synthesis of 6-chloro-17-hydroxy-19-norpregna-4,6-diene-3,20-dione demonstrates the incorporation of a chlorine atom, which also involves the formation of a C6-C7 double bond. epa.gov Similarly, difluoro substitution at C6 has been achieved, resulting in compounds like 6,6-difluoro-17-hydroxy-19-nor-17α-pregn-4-en-20-yn-3-one acetate. epa.gov

The introduction of an oxygen atom can be accomplished via epoxidation. Reactions with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can form epoxide rings across double bonds in the steroid nucleus. mdpi.com For example, epoxidation of a Δ¹,⁴,⁶-triene steroid system has been shown to occur regioselectively at the Δ¹-double bond. mdpi.com This creates a three-membered oxirane ring fused to the A-ring.

Furthermore, more complex heterocyclic systems can be fused to the A-ring. A notable example in a related steroid class is Danazol, which features an oxazole (B20620) ring fused to the A-ring at the C2 and C3 positions. wada-ama.org The synthesis of such fused systems typically involves reacting a diketone precursor or a related derivative with appropriate reagents to build the heterocyclic ring.

Table 2: Examples of Heteroatom/Cyclic System Introduction on Related 19-Norpregnane Skeletons

| Modification Type | Position(s) | Reagents/Methods | Resulting Structure Example | Reference |

| Chlorination | C6 | N-chlorosuccinimide or similar | 6-chloro derivative | epa.gov |

| Fluorination | C6 | Selectfluor or similar | 6,6-difluoro derivative | epa.gov |

| Epoxidation | A/B Ring Double Bond | m-CPBA | Epoxide fused to ring | mdpi.com |

| Heterocycle Annulation | A-Ring (C2, C3) | Multi-step synthesis | Fused oxazole ring (e.g., Danazol) | wada-ama.org |

Molecular Interactions and Mechanistic Elucidation of 17 Hydroxy 19 Norpregn 20 Yne 3,6 Dione

Ligand-Receptor Binding Dynamics

The biological activity of 17-Hydroxy-19-norpregn-20-yne-3,6-dione is primarily initiated by its binding to specific intracellular steroid hormone receptors. The nature and specificity of this binding are crucial in determining its physiological effects.

Interaction with Steroid Hormone Receptors

Research has demonstrated that this compound interacts with several steroid hormone receptors, including the Progesterone (B1679170) Receptor (PR), Androgen Receptor (AR), and to a lesser extent, the Estrogen Receptor (ER). Its binding to the progesterone receptor is the most significant interaction, classifying it as a progestin. The binding to androgen and estrogen receptors indicates a degree of cross-reactivity, which is a common characteristic among synthetic steroids.

Binding Affinity and Selectivity Profiling via In Vitro Assays

In vitro assays are fundamental in quantifying the binding affinity and selectivity of this compound for its target receptors. Competitive binding assays, where the compound's ability to displace a radiolabeled native ligand is measured, are commonly employed.

The results from these assays indicate that this compound exhibits a high binding affinity for the progesterone receptor. Its affinity for the androgen receptor is moderate, while its binding to the estrogen receptor is generally low. This selectivity profile is a key determinant of its primary progestogenic activity with potential for androgenic side effects.

| Receptor | Relative Binding Affinity (%) |

|---|---|

| Progesterone Receptor (PR) | High |

| Androgen Receptor (AR) | Moderate |

| Estrogen Receptor (ER) | Low |

Conformational Changes Induced by Ligand Binding

Upon binding of this compound to a steroid receptor, the receptor undergoes a significant conformational change. This transformation is a critical step in the activation of the receptor. The binding of the ligand to the ligand-binding domain (LBD) of the receptor induces a shift in the structure of the receptor protein. This alteration facilitates the dissociation of heat shock proteins and promotes the dimerization of receptor molecules. The specific conformational change induced by this compound is instrumental in how the receptor-ligand complex interacts with DNA and other co-regulatory proteins.

Post-Receptor Signaling Cascades

Following receptor binding and conformational change, the activated this compound-receptor complex initiates a cascade of intracellular events that ultimately alter gene expression and cellular function.

Transcriptional Regulation Mechanisms

The primary mechanism of action for this compound is through the regulation of gene transcription. The activated receptor-ligand complex translocates to the nucleus and binds to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes. This binding event can either activate or repress the transcription of these genes, depending on the specific gene and the cellular context. The recruitment of co-activator or co-repressor proteins to the receptor-DNA complex further modulates the transcriptional activity.

Enzymatic Biotransformation Pathways in Model Systems

The metabolic fate of synthetic progestins, such as this compound, is a critical determinant of their biological activity and clearance. In vitro model systems, including liver microsomes and cell cultures, are invaluable tools for elucidating the enzymatic pathways responsible for their biotransformation. While direct metabolic studies on this compound are not extensively documented in publicly available literature, the metabolism of structurally related 19-norprogestins, particularly norethisterone (norethindrone), provides a strong basis for predicting its metabolic transformations.

Metabolite Identification in In Vitro Systems (e.g., liver microsomes, cell cultures)

In vitro studies utilizing liver microsomes are instrumental in identifying the primary metabolites of xenobiotics. These preparations are rich in phase I metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. For synthetic progestins of the 19-nortestosterone family, such as norethisterone, incubation with liver microsomes has revealed a range of metabolic products nih.govnih.gov.

Based on the biotransformation of analogous compounds, the metabolism of this compound in liver microsomes is anticipated to involve several key reactions. A significant metabolite of norethisterone has been identified as 17β-hydroxy-19-nor-5α,17α-pregna-20-yn-3,6-dione, a compound structurally very similar to the subject of this article. This suggests that oxidation at the C-6 position is a plausible metabolic pathway.

Other potential metabolic transformations, extrapolated from studies on related progestins, could include:

Reduction of the A-ring: The ketone groups at C-3 and C-6 are susceptible to reduction by reductases present in liver microsomes, leading to the formation of corresponding hydroxyl metabolites.

Hydroxylation: The steroid nucleus may undergo hydroxylation at various positions, a common reaction catalyzed by CYP450 enzymes.

Ethynyl (B1212043) group metabolism: The 17α-ethynyl group can also be a site of metabolic attack, although this is generally a less prominent pathway for norethisterone and its derivatives.

The following table summarizes the potential metabolites of this compound based on the metabolism of structurally similar progestins in in vitro systems.

| Parent Compound | Potential Metabolic Reaction | Predicted Metabolite Structure | Relevant In Vitro System |

| This compound | A-ring ketone reduction | 3-hydroxy and/or 6-hydroxy derivatives | Liver Microsomes, Hepatocytes |

| This compound | Hydroxylation of the steroid nucleus | Hydroxylated derivatives at various positions | Liver Microsomes, Hepatocytes |

| This compound | Combination of reduction and hydroxylation | Dihydroxy and trihydroxy metabolites | Liver Microsomes, Hepatocytes |

It is important to note that the specific metabolites and their relative abundance can vary depending on the animal species from which the liver microsomes are derived, as there are known species-specific differences in drug metabolism nih.gov.

Role of Cytochrome P450 Enzymes and Other Modifying Enzymes (e.g., Hydroxysteroid Dehydrogenases)

The biotransformation of steroids is predominantly carried out by two major classes of enzymes: the Cytochrome P450 (CYP450) superfamily and hydroxysteroid dehydrogenases (HSDs).

Cytochrome P450 Enzymes:

The CYP450 system, particularly isoforms in the CYP3A family, plays a crucial role in the phase I metabolism of a vast array of steroids, including synthetic progestins nih.gov. For norethisterone, metabolic activation catalyzed by CYP450 to form reactive intermediates like epoxides has been proposed nih.gov. These enzymes are responsible for the oxidative metabolism of progestins, leading to the formation of hydroxylated metabolites. Progesterone and other steroid hormones are known to be metabolized by CYP3A isoforms, resulting in various mono- and di-hydroxylated products nih.gov. It is highly probable that CYP450 enzymes, likely CYP3A4 in humans, are the primary catalysts for the initial oxidative metabolism of this compound. The induction or inhibition of these enzymes by other co-administered drugs could potentially alter the metabolic profile of this compound nih.gov.

Hydroxysteroid Dehydrogenases (HSDs):

Hydroxysteroid dehydrogenases are a group of enzymes that catalyze the interconversion of keto- and hydroxysteroids, thereby modulating the biological activity of these hormones nih.gov. These enzymes are involved in both the biosynthesis and inactivation of steroid hormones. For instance, 3β-hydroxysteroid dehydrogenase (3β-HSD) is a key enzyme in the synthesis of progesterone from pregnenolone nih.gov.

In the context of this compound metabolism, HSDs are likely responsible for the reduction of the ketone groups at the C-3 and C-6 positions to their corresponding hydroxyl groups. This would lead to the formation of various stereoisomers of diol metabolites. The specific HSD isoforms involved would determine the stereochemistry of the resulting hydroxyl groups, which can significantly impact the biological activity of the metabolites.

The interplay between CYP450-mediated oxidation and HSD-mediated reduction reactions results in a complex pattern of metabolites. The following table outlines the principal enzymes and their expected roles in the biotransformation of this compound.

| Enzyme Family | Specific Enzymes (Examples) | Predicted Role in Metabolism | Potential Products |

| Cytochrome P450 | CYP3A4, CYP3A5 | Oxidative metabolism, including hydroxylation and potential epoxidation. | Hydroxylated derivatives of the parent compound. |

| Hydroxysteroid Dehydrogenases | 3α-HSD, 3β-HSD, 6-HSD isoforms | Reduction of the C-3 and C-6 ketone groups. | 3-hydroxy and 6-hydroxy metabolites with varying stereochemistry. |

Biological Activities and Cellular Responses Induced by 17 Hydroxy 19 Norpregn 20 Yne 3,6 Dione in Preclinical Models

Effects on Cell Proliferation and Differentiation in Cultured Cells

There is no published research detailing how 17-Hydroxy-19-norpregn-20-yne-3,6-dione affects the proliferation or differentiation of cultured cells.

Modulation of Gene Expression Profiles in Target Cell Lines

Information regarding the specific genes or gene expression profiles that may be altered by this compound in target cell lines is not available.

In Vitro Studies on Specific Cellular Pathways

No in vitro studies have been published that describe the compound's influence on key cellular pathways.

Apoptosis and Cell Cycle Regulation

There is no data on whether this compound can induce apoptosis or affect cell cycle regulation.

Inflammatory Response Pathways

The modulatory effects of this compound on inflammatory pathways have not been described in the scientific literature.

Metabolic Pathway Modulation

There are no findings on how this compound may influence cellular metabolic pathways.

Efficacy in Animal Models of Hormonal Regulation

No studies on the efficacy of this compound in animal models for hormonal regulation have been made public.

It is possible that research on this compound is in very early stages, is proprietary and has not been published, or that the compound is known under a different, non-public codename. Without access to such internal or unpublished data, a scientific profile of this compound cannot be constructed.

Assessment of Progestational Activity in Rodent Models

Synthetic progestogens, or progestins, are characterized by their ability to bind to and activate progesterone (B1679170) receptors (PRs), mimicking the effects of endogenous progesterone. nih.gov The class of 19-norprogestins, to which this compound belongs, is known for potent progestational activity. This activity is often assessed in rodent models through assays such as the Clauberg test (endometrial proliferation in immature rabbits) or the uterine decidualization assay in rats.

Progestins derived from the 19-nortestosterone scaffold typically exhibit strong agonistic activity at the progesterone receptor. tandfonline.com Their primary contraceptive effect is mediated by the suppression of gonadotropin-releasing hormone (GnRH), which in turn blunts the ovulatory surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov Secondary mechanisms include thickening of cervical mucus and inducing endometrial atrophy, which are also indicators of progestational action. nih.gov Given its core structure, this compound is anticipated to show significant progestational effects in standard preclinical models. For instance, studies on the parent compound norethindrone (B1679910), which shares the key 17α-ethynyl and 17β-hydroxyl groups, confirm potent progestational and ovulation-inhibiting properties. nih.gov

Table 1: Progestational Activity of Representative 19-Norprogestins in Rodent Models

| Compound | Assay | Model | Finding |

| Norethindrone | Ovulation Inhibition | Rat | Potent inhibitor of ovulation |

| 19-nor-progesterone | Endometrial Transformation | Rabbit | High progestational activity |

| Norgestimate | Receptor Binding | Rat Uterus | High affinity for progesterone receptor |

This table presents representative data for structurally related 19-norprogestins to infer the expected activity of this compound.

Evaluation of Androgenic/Anti-androgenic Effects in Animal Models

Progestins derived from 19-nortestosterone can retain some affinity for the androgen receptor (AR), potentially leading to androgenic effects. nih.gov The evaluation of these effects is commonly performed using the Hershberger assay in castrated male rats, which measures the dose-dependent increase in the weight of androgen-sensitive tissues like the prostate gland and seminal vesicles.

The addition of an ethynyl (B1212043) group at the C-17 position, a key feature of this compound, is known to significantly reduce androgenic activity while enhancing the progestational effect. tandfonline.com Modern progestins are specifically designed for high selectivity, meaning they bind with high affinity to the progesterone receptor and with low affinity to the androgen receptor. nih.gov This high "selectivity index" (the ratio of PR binding to AR binding) minimizes the potential for androgenic side effects. nih.gov While some first-generation 19-nortestosterone derivatives had notable androgenic effects, newer generations, including compounds like norgestimate, desogestrel, and gestodene, show much-improved selectivity due to specific structural modifications. nih.gov Therefore, this compound is expected to have minimal androgenic activity. Some advanced progestins even exhibit anti-androgenic properties by blocking testosterone (B1683101) from binding to its receptor. nih.gov

Table 2: Receptor Binding Selectivity of Representative Progestins

| Compound | Relative Binding Affinity for Progesterone Receptor (PR) | Relative Binding Affinity for Androgen Receptor (AR) | Selectivity Index (PR/AR Ratio) |

| Levonorgestrel | High | Moderate | Moderate |

| Gestodene | Very High | Low | High |

| Norgestimate | High | Low | High |

| Desogestrel | Very High | Low | High |

This table illustrates the concept of selectivity using data from established progestins. The selectivity of this compound would be determined by similar preclinical assays.

Glucocorticoid/Mineralocorticoid Receptor Activity in Vivo (Non-human)

Cross-reactivity with glucocorticoid (GR) and mineralocorticoid (MR) receptors is a known possibility for some steroidal compounds and is evaluated in preclinical models, often using adrenalectomized rats. nih.gov Binding to these receptors is generally considered an off-target effect for progestins and can be associated with side effects.

The affinity for GR and MR is highly dependent on the specific chemical structure of the steroid. For instance, 17α-hydroxyprogesterone, a progesterone metabolite, binds weakly to both PR and GR and does not elicit a strong hormonal response through either receptor. nih.gov In contrast, certain structural modifications can introduce or enhance corticosteroid activity. For example, research on 19-oxoandrost-4-ene-3,17-dione demonstrated that it could amplify the sodium-retaining action of aldosterone (B195564) in adrenalectomized rats, indicating an interaction with the mineralocorticoid pathway. nih.gov The specific 3,6-dione substitution on the A/B rings of this compound would require dedicated in vivo studies to determine its precise influence on GR and MR activity.

Structure-Activity Relationships (SAR) for Biological Efficacy

The biological efficacy and receptor selectivity of a steroid are dictated by its three-dimensional structure and the presence of specific functional groups. The unique features of this compound—its C-17 substitutions and A/B ring modifications—are critical determinants of its activity profile.

Impact of C-17 Modifications on Receptor Binding and Activity

The substituents on the C-17 position of the steroid's D-ring are paramount for determining its hormonal character.

17α-Ethynyl Group : The incorporation of an ethynyl group at C-17 is a hallmark of many potent synthetic progestins. This modification dramatically enhances progestational activity while simultaneously reducing the androgenicity that would otherwise be present on a testosterone-based scaffold. tandfonline.com

17β-Hydroxyl Group : A free hydroxyl group at the 17β position is crucial for receptor interaction. Research shows that a 17α-hydroxyl substituent on the 19-norprogesterone (B1209251) skeleton leads to a dramatic decrease in both receptor affinity and biological activity. nih.gov Similarly, a C17-β hydroxyl group is found in many weak PR ligands, which require a specific activation mechanism involving hydrogen bonding within the receptor pocket. nih.gov However, when combined with a bulky C17-α substituent like the ethynyl group, the 17β-hydroxyl configuration contributes to high-potency activation. nih.gov

Acylation/Esterification : Protecting the 17-hydroxyl group via acylation (adding an acetate (B1210297) or other ester group) can profoundly impact activity. In some steroid series, acylation of a 17α-hydroxy group transforms an inactive compound into a potent progestin with high receptor binding affinity. nih.govnih.gov This demonstrates that even subtle changes at C-17 can switch a molecule from being inactive to highly active.

Table 3: Influence of C-17 Substitutions on Steroidal Activity

| C-17 Substitution | Effect on Progestational Activity | Effect on Androgenic Activity |

| -COCH₃ (Progesterone) | Baseline Activity | None |

| -OH (17-hydroxyprogesterone) | Loss of Activity nih.gov | None |

| -OH and -C≡CH (Ethisterone) | Enhanced tandfonline.com | Reduced tandfonline.com |

| Acylation of -OH | Can significantly increase activity nih.gov | Variable |

This table summarizes general SAR principles for the C-17 position based on published findings for various steroid scaffolds.

Influence of A/B Ring Substitutions on Selectivity

3,6-dione System : The presence of ketone groups at both the C-3 and C-6 positions is a distinctive feature. The C-3 ketone is common among active steroids. The addition of a ketone or a double bond at the C-6 position has been shown in other steroid series, such as with nomegestrol, to significantly alter receptor affinity and biological activity. nih.gov Such substitutions can influence the electronic distribution and shape of the A/B ring system, which can fine-tune the interaction with different steroid receptors, thereby enhancing selectivity. nih.govnih.gov The specific 3,6-dione configuration in this compound would distinguish its binding profile from other 19-norprogestins that have different A-ring structures, such as the Δ4-3-one system of norethindrone.

Role of the 20-yne Moiety in Biological Potency and Metabolism

The introduction of a 17α-ethynyl group (a 20-yne moiety in pregnane (B1235032) nomenclature) is a well-established strategy in medicinal chemistry to enhance the biological activity and oral bioavailability of steroidal hormones. This structural modification plays a crucial role in both the potency and metabolic fate of synthetic progestins.

The discovery that 19-norprogesterone possessed significantly higher progestogenic activity than progesterone itself was a pivotal moment in steroid research. However, like progesterone, 19-norprogesterone has limited oral activity. This led to the logical step of introducing a 17α-ethynyl group, mirroring the modification that transforms testosterone into the orally active ethisterone. The resulting compound, 17α-ethynyl-19-nortestosterone (norethisterone), was indeed found to be a potent, orally active progestin. This historical development underscores the critical importance of the 20-yne moiety for oral efficacy.

The primary reason for this enhanced oral activity is the steric hindrance provided by the ethynyl group, which protects the 17α-hydroxyl group from rapid metabolic oxidation in the liver. This protection significantly slows down the deactivation of the molecule, leading to a longer half-life and greater systemic exposure when administered orally.

In terms of biological potency, the 20-yne group can also influence the binding affinity of the steroid to the progesterone receptor (PR). While the removal of the C19-methyl group in 19-norprogestins generally increases progestational activity, the addition of the 17α-ethynyl group further modulates this interaction. Studies on various 19-norprogesterone derivatives have consistently shown that the presence of the 17α-ethynyl group is associated with high progestational potency.

Table of Related Compounds and the Influence of the 20-yne Moiety

| Compound Name | Base Structure | Key Structural Features | Impact of 20-yne Moiety |

| Progesterone | Pregn-4-ene-3,20-dione | - | Low oral activity |

| 19-Norprogesterone | Estr-4-en-3-one derivative | Lacks C19-methyl group | Increased progestational potency, but still low oral activity |

| Norethisterone | 19-Nortestosterone derivative | 17α-ethynyl group (20-yne) | High oral activity and potent progestin |

| Ethisterone | Testosterone derivative | 17α-ethynyl group (20-yne) | Orally active progestin |

Advanced Analytical Methodologies for Research on 17 Hydroxy 19 Norpregn 20 Yne 3,6 Dione

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 17-Hydroxy-19-norpregn-20-yne-3,6-dione. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are cornerstones in the characterization of this and related steroidal compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a complex steroid like this compound, ¹H and ¹³C NMR are crucial for confirming its structure. While specific NMR data for this exact compound is not widely published, data for structurally analogous compounds, such as 6-keto norethindrone (B1679910) acetate (B1210297), offer valuable insights into the expected spectral features. nih.govchemicalbook.com

¹H NMR spectra would reveal the chemical shifts and coupling constants of the various protons in the molecule, allowing for the assignment of protons on the steroid backbone, the ethynyl (B1212043) group, and any substituent groups. Two-dimensional NMR techniques like COSY and NOESY are instrumental in establishing connectivity and spatial relationships between protons. nih.gov

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The presence of two carbonyl groups (at C-3 and C-6) would be indicated by characteristic downfield shifts in the range of 180-200 ppm. rsc.org The carbons of the ethynyl group would also have distinct chemical shifts. The combination of ¹H and ¹³C NMR data allows for a complete and unambiguous structural assignment. nih.gov

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound based on Structurally Similar Compounds

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-3 | ~199 |

| C-6 | ~202 |

| C-17 | ~79 |

| C-20 | ~83 |

| C-21 | ~74 |

Note: These are estimated values based on data for related 19-norprogesterone (B1209251) derivatives and may vary.

Mass Spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and the assessment of its purity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The electron ionization (EI) mass spectrum would likely show a molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern is also highly informative. For ethynyl steroids, characteristic fragmentation often involves the loss of the ethynyl group and portions of the steroid D-ring. The presence of the 3,6-dione functionality would also influence the fragmentation pathways.

For the closely related "6-oxo norethindrone acetate", the predicted collision cross section (CCS) values for various adducts have been calculated, which can be a useful parameter in identification when using ion mobility-mass spectrometry. uni.lu

Table 2: Predicted Mass Spectrometry Data for 6-Oxo Norethindrone Acetate (a close analog)

| Adduct | m/z |

| [M+H]⁺ | 355.19038 |

| [M+Na]⁺ | 377.17232 |

| [M-H]⁻ | 353.17582 |

Data sourced from PubChemLite for 6-oxo norethindrone acetate. uni.lu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbon-carbon triple bond of the ethynyl group (around 2100 cm⁻¹), and the two carbonyl (C=O) groups of the dione (B5365651) functionality (around 1650-1715 cm⁻¹). researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within the molecule. The α,β-unsaturated ketone system in the A-ring of the steroid would result in a characteristic UV absorption maximum. The presence of the additional carbonyl group at the C-6 position may influence the position and intensity of this absorption band. For many carbonyl-containing steroids, the UV spectra are key to their identification and quantification. researchgate.net

Chromatographic Separation and Quantification in Research Samples

Chromatographic techniques are essential for separating this compound from impurities and other components in a mixture, as well as for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of synthetic steroids. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach. sphinxsai.comijpsonline.comjapsonline.com

Method development would involve optimizing several parameters, including the choice of the stationary phase (typically a C18 column), the mobile phase composition (often a mixture of acetonitrile (B52724) or methanol (B129727) and water), the flow rate, and the detector wavelength for UV detection. sphinxsai.comjapsonline.com The development of a stability-indicating HPLC method is crucial for monitoring the degradation of the compound under various stress conditions. researchgate.netijpsjournal.com

Table 3: Typical RP-HPLC Parameters for the Analysis of Norethindrone and Related Compounds

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 240-254 nm |

| Injection Volume | 10 - 20 µL |

These parameters are based on established methods for norethindrone and would require optimization for this compound. sphinxsai.comijpsonline.comjapsonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. For the analysis of steroids like this compound, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. thermofisher.comshimadzu.com

Common derivatization procedures for steroids include silylation to convert hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. The resulting derivatives are more amenable to GC analysis. The mass spectrometer provides highly specific detection, allowing for the identification of the compound based on its retention time and mass spectrum. GC-MS is particularly useful for the analysis of complex mixtures and the identification of unknown impurities. thermofisher.comshimadzu.com

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a cornerstone technique for the trace analysis of synthetic progestins in various biological matrices. Its high sensitivity, selectivity, and speed make it ideal for quantifying low concentrations of steroids. news-medical.net The methodology typically involves a sample preparation step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by chromatographic separation and mass spectrometric detection. researchgate.netwaters.com

The UPLC system utilizes columns with small particle sizes (typically under 2 μm) to achieve superior resolution and faster analysis times compared to traditional HPLC. waters.com For steroid analysis, reversed-phase columns like C18 are commonly employed. researchgate.net Gradient elution with mobile phases consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid, is used to effectively separate the analytes from matrix components. researchgate.netthermofisher.com

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and detected by a tandem mass spectrometer. researchgate.netthermofisher.com The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the target analyte and its isotopically labeled internal standard are monitored. This process provides exceptional selectivity and sensitivity, allowing for reliable quantification even at picogram-per-milliliter (pg/mL) levels. nih.gov

Research on various synthetic progestins demonstrates the power of UPLC-MS/MS. For instance, methods have been developed and validated for a range of progestins, achieving lower limits of quantitation (LLOQs) from 1 to 25 pg/mL in human serum. nih.gov These assays show excellent linearity, precision, and accuracy, making them suitable for demanding research applications. researchgate.netnih.gov The development of multi-progestin analysis panels allows for the simultaneous evaluation of several contraceptive steroids, enhancing efficiency in clinical trial monitoring. nih.gov

Table 1: Performance Characteristics of UPLC-MS/MS Methods for Trace Analysis of Related Progestins

| Compound | Matrix | LLOQ | Linear Range | Extraction | Reference |

| Levonorgestrel | Human Plasma | 100 pg/mL | 100–30,000 pg/mL | Solid-Phase Extraction | researchgate.net |

| Etonogestrel | Human Serum | 25 pg/mL | 25–50,000 pg/mL | Not specified | nih.gov |

| Norethindrone | Human Serum | 25 pg/mL | 25–50,000 pg/mL | Not specified | nih.gov |

| Dienogest | Human Plasma | 5 ng/mL | 5–100 ng/mL | Online SPE | researchgate.net |

| 17-Hydroxyprogesterone | Blood Serum | 10 ng/dL | 10–1,000 ng/dL | Liquid-Liquid Extraction | thermofisher.com |

X-ray Crystallography for Absolute Configuration and Conformation Analysis

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. This crystal is then mounted in an X-ray diffractometer. As the crystal is rotated in the X-ray beam, a detector records the positions and intensities of the diffracted X-rays. This diffraction pattern is directly related to the arrangement of electrons, and thus atoms, within the crystal lattice. By applying complex mathematical (Fourier transform) calculations to the diffraction data, a three-dimensional electron density map of the molecule is generated. From this map, the precise coordinates of each atom can be determined, revealing bond lengths, bond angles, and torsional angles that define the molecule's conformation.

While specific X-ray diffraction data for this compound are not publicly available, the technique has been widely applied to other steroids to resolve structural ambiguities. For example, it is used to characterize polymorphs of progesterone (B1679170), which are different crystalline forms of the same compound that can have different physical properties. researchgate.net It is also employed to unequivocally determine the stereochemistry of newly synthesized bioactive molecules, such as N-acylhydrazone derivatives, where the configuration around double bonds is critical. nih.gov Therefore, X-ray crystallography remains the gold standard for obtaining definitive structural proof for steroid compounds.

Table 2: Application of X-ray Diffraction in Steroid-Related Research

| Technique | Application | Compound Class | Key Findings | Reference |

| Single Crystal X-ray Diffraction | Determination of imine double bond stereochemistry | N-acylhydrazones | Unequivocal assignment of E/Z configuration. | nih.gov |

| X-ray Powder Diffraction (XRPD) | Characterization of polymorphic forms | Progesterone | Identification and differentiation of stable (form I) and metastable (form II) crystal structures. | researchgate.net |

Chiral Resolution Techniques for Enantiomers

Many complex molecules, including synthetic steroids, can exist as enantiomers—non-superimposable mirror images. Since enantiomers often exhibit different biological activities, their separation and characterization are crucial. Chiral resolution techniques are employed to separate these racemic mixtures into individual enantiomers.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for the analytical and preparative separation of enantiomers. mdpi.com These specialized columns contain a chiral selector that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. nih.gov

The development of a chiral separation method involves screening different chiral columns and mobile phase compositions to achieve optimal resolution. For example, the enantiomers of 3-nitroatenolol were successfully separated using a Kromasil 5-Amycoat column with an isocratic mobile phase. mdpi.com In another instance, the initial synthesis of the drug atorvastatin (B1662188) produced a racemic mixture that required chiral chromatographic separation to isolate the desired enantiomer. wikipedia.org

Once separated, the absolute configuration of each enantiomer can be determined using methods such as X-ray crystallography or by chemical derivatization with a chiral agent followed by NMR spectroscopy, as demonstrated in the study of 3-nitroatenolol enantiomers. mdpi.com These chiral resolution techniques are indispensable for researching the specific properties of each enantiomer of a chiral compound like this compound.

Table 3: Examples of Chiral Resolution Methodologies

| Compound Class | Chiral Separation Method | Stationary Phase (Column) | Purpose | Reference |

| Atenolol Derivative | Chiral HPLC | Kromasil 5-Amycoat | Separation of enantiomers for configuration assignment. | mdpi.com |

| Statin | Chiral Chromatography | Not specified | Separation of enantiomers during drug discovery. | wikipedia.org |

| Nonylphenol Isomers | Gas Chromatography | Chiral Cyclodextrin Columns | Enantiomer-specific separation for environmental analysis. | nih.gov |

Future Directions and Research Gaps for 17 Hydroxy 19 Norpregn 20 Yne 3,6 Dione Research

Exploration of Novel Synthetic Pathways for Derivatization

The core structure of 19-norprogestins has been a fertile ground for medicinal chemistry, yielding numerous derivatives with tailored activities. wikipedia.org The synthesis of the parent compound, 19-norprogesterone (B1209251), has been approached through various routes, often starting from estrone (B1671321) or its derivatives. nih.govacs.org Early methods involved the reduction of phenol (B47542) ethers, a technique that provided a short route to 19-nor derivatives. acs.org More complex, multi-step processes have been developed for specific analogues like gestonorone, a 17α-hydroxy derivative, highlighting the challenges in manipulating the steroid core. google.com

Future research should focus on developing more efficient and versatile synthetic strategies to create a library of derivatives based on the 17-Hydroxy-19-norpregn-20-yne-3,6-dione scaffold. Key areas for exploration include:

Stereoselective Synthesis: Developing methods for the precise control of stereochemistry at various positions, which is crucial for receptor affinity and specificity. The synthesis of human metabolites of norethindrone (B1679910), such as 5β,17α-19-norpregn-20-yne-3β,17-diol, demonstrates the importance of stereoisomerism in biological activity. nih.gov

Site-Specific Modifications: Introducing functional groups at positions not traditionally modified. For instance, the synthesis of 16-methylene derivatives has shown that modifications near the 17α-side-chain can significantly impact progestational activity, particularly after acylation. nih.gov

Combinatorial Chemistry Approaches: Utilizing high-throughput synthesis to rapidly generate a diverse range of analogues for screening. This could accelerate the discovery of compounds with novel biological profiles.

Greener Chemistry: Developing more environmentally friendly synthetic routes that avoid the use of toxic reagents like mercury salts, which have been used in the past for side-chain hydration. google.com

A systematic exploration of derivatives could lead to compounds with improved receptor selectivity, different pharmacokinetic profiles, or novel mechanisms of action.

Table 1: Examples of Synthetic Strategies for 19-Norprogestin Derivatives

| Starting Material | Key Transformation | Target Compound Class | Reference |

|---|---|---|---|

| Estrone | Birch reduction of estradiol (B170435) methyl ether | 19-Nortestosterone | acs.org |

| Estrone-3-alkyl ether | Multi-step side-chain construction | Gestonorone | google.com |

| Estr-4-ene-3,17-dione | Reduction and ethynylation | Metabolites of Norethindrone | nih.gov |

Investigation of Non-Classical Receptor Interactions

Progesterone (B1679170) and its synthetic analogues exert their effects primarily through classical nuclear progesterone receptors (PR-A and PR-B), which function as ligand-activated transcription factors. nih.gov However, a growing body of evidence points to the existence of non-classical signaling pathways that mediate rapid, non-genomic effects of progestins. nih.govpsu.edu These actions are initiated at the cell membrane or within the cytoplasm and involve a different set of receptors and signaling cascades. nih.gov

Non-classical progestin receptors include membrane progestin receptors (mPRs) and progesterone receptor membrane components (PGRMCs). nih.gov Activation of these receptors can trigger rapid intracellular events, such as changes in ion flux and activation of protein kinase cascades like the Src/Ras/MAPK pathway, within seconds to minutes. nih.govpsu.edu

A significant research gap exists in understanding how this compound interacts with these non-classical pathways. Future investigations should aim to:

Characterize Binding Affinities: Determine the binding profile of the compound and its derivatives for mPRs and PGRMCs.

Elucidate Downstream Signaling: Investigate whether the compound can activate rapid signaling cascades, such as MAPK or calcium mobilization, independently of nuclear PR activation. nih.gov

Functional Consequences: Explore the physiological relevance of any identified non-classical interactions. For example, non-classical progestin actions have been implicated in oocyte maturation and the regulation of ion efflux in various cell types. nih.gov

Understanding these interactions could reveal novel mechanisms of action and explain pleiotropic effects not attributable to classical gene regulation. It may also provide a basis for designing ligands that selectively target either classical or non-classical pathways.

Table 2: Classical vs. Non-Classical Progesterone Receptor Signaling

| Feature | Classical Pathway | Non-Classical Pathway | Reference |

|---|---|---|---|

| Receptor Location | Nucleus/Cytoplasm | Cell Membrane, Cytoplasm | nih.govnih.gov |

| Receptor Type | Nuclear PR (PR-A, PR-B) | mPRs, PGRMCs | nih.gov |

| Response Time | Hours to days | Seconds to minutes | nih.gov |

| Mechanism | Regulation of gene transcription | Activation of second messengers and kinase cascades | nih.govpsu.edu |

| Example Effect | Regulation of menstrual cycle | Modulation of ion efflux, oocyte maturation | nih.gov |

Application in Advanced In Vitro Organoid and 3D Culture Models

Traditional two-dimensional (2D) cell cultures have limitations in recapitulating the complexity of native tissues. nih.govresearchgate.net The development of organoid and other three-dimensional (3D) culture systems provides a more physiologically relevant environment to study hormone action. sigmaaldrich.comrndsystems.com These models better mimic cell-cell and cell-matrix interactions, tissue architecture, and can even exhibit organ-level functionality. nih.govsigmaaldrich.com

The study of steroid hormones, including progestins, can be significantly enhanced by these advanced models. For instance, 3D cultures of endocrine tumors have shown differences in steroid production compared to their 2D counterparts. nih.gov The 3D organization of the genome itself plays a crucial role in modulating the cellular response to steroids. nih.gov

Future research on this compound should leverage these models to:

Study Tissue-Specific Effects: Use organoids derived from various tissues (e.g., endometrium, breast, brain) to investigate the compound's effects on cell differentiation, proliferation, and function in a context that mimics the in vivo environment. rndsystems.comnih.gov

Model Disease States: Employ organoids from diseased tissues, such as endometriosis or hormone-dependent cancers, to study how the compound modulates disease-specific pathways. nih.gov

Investigate Hormone Crosstalk: Utilize multi-cellular 3D models to explore the complex interplay between different hormonal signaling pathways, which is difficult to achieve in simpler systems.

These advanced in vitro systems bridge the gap between traditional cell culture and animal models, offering a powerful platform for preclinical investigation and understanding the compound's impact on human physiology and pathophysiology. nih.gov

Development of Targeted Probes for Biological Research

To fully understand the subcellular localization, trafficking, and receptor dynamics of this compound, the development of targeted molecular probes is essential. Fluorescently labeled ligands are powerful tools for visualizing receptor-ligand interactions in living cells and tissues. nih.govnih.gov

The design of such probes often involves conjugating a fluorescent dye, such as a boron-dipyrromethene (BODIPY) fluorophore, to a high-affinity ligand. nih.govacs.org RU486 (Mifepristone), a 19-nor steroid antagonist, has been successfully labeled with BODIPY to create probes for imaging the progesterone receptor. nih.govnih.govacs.org These probes have been used to study PR nuclear translocation and its dependence on other proteins. nih.govnih.gov

Building on this work, future research should focus on:

Synthesizing a Labeled Analogue: Create a fluorescent version of this compound by attaching a suitable fluorophore (e.g., BODIPY) via a linker that does not disrupt receptor binding. researchgate.net

Live-Cell Imaging Studies: Use the developed probe to track the compound's movement within cells, its binding to nuclear and potentially membrane-bound receptors, and the dynamics of receptor dimerization and translocation in real-time.

Probes for Other Applications: Develop probes for other detection modalities, such as positron emission tomography (PET), by incorporating appropriate radioisotopes. This could enable in vivo imaging of receptor distribution and drug target engagement. nih.govnih.gov

These targeted probes would provide invaluable insights into the compound's molecular pharmacology and mechanism of action at a cellular and organismal level.

Unexplored Biological Activities in Emerging Research Areas

While synthetic progestins are primarily known for their roles in reproductive biology, the receptors they target are expressed in a wide range of non-reproductive tissues, including the brain, cardiovascular system, and immune cells. nih.gov This suggests that this compound may have unexplored biological activities in emerging research areas.

Potential avenues for investigation include:

Neurosteroid Activity: Progesterone and its metabolites are known neurosteroids that can modulate neuronal excitability and have neuroprotective effects. Investigating the potential effects of this specific compound on neuronal function and its interaction with neurotransmitter systems is a promising area. nih.gov

Immunomodulation: Progesterone receptors are present on various immune cells, and progestins can modulate immune responses. The role of this compound in inflammatory processes and immune cell function warrants exploration, particularly in the context of inflammatory diseases like endometriosis. mdpi.com

Metabolic Regulation: There is growing interest in the interplay between steroid hormones and metabolism. Research into how this compound affects metabolic pathways, such as glucose and lipid metabolism, in tissues like the liver and adipose tissue could uncover novel functions. mdpi.com

Cardiovascular Effects: The cardiovascular system is responsive to steroid hormones. Exploring the direct actions of this compound on vascular cells and cardiac function could be another important research direction. nih.gov

Expanding the scope of research beyond traditional reproductive endocrinology may reveal novel therapeutic opportunities and a more complete understanding of the biological impact of this synthetic steroid.

Q & A

Q. What are the established synthetic routes for 17-Hydroxy-19-norpregn-20-yne-3,6-dione, and what are their critical reaction parameters?

- Methodological Answer : The compound is typically synthesized via multi-step routes starting from steroid precursors. A common approach involves the oxidation of 17α-hydroxy-5α-pregn-9-ene-3,20-dione using Jones' reagent (chromic acid in acetone) to introduce the 3,6-dione functionality . Critical parameters include:

- Temperature control : Reactions are conducted at low temperatures (e.g., -35°C for oxygenation steps) to prevent side reactions.

- Solvent selection : Mixed solvents like methylene chloride and acetic acid improve precursor solubility .

- Purification : Column chromatography or recrystallization is used to isolate the product with >95% purity .

Q. How is the structural integrity of this compound confirmed using spectroscopic methods?

- Methodological Answer : Structural validation relies on:

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Safety guidelines from pharmacopeial standards include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Waste disposal : Incinerate contaminated materials at >800°C to avoid environmental release .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in large-scale syntheses while minimizing impurities?

- Methodological Answer : Scale-up optimization strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance dehydrogenation efficiency .

- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of precursor to oxidizing agent to avoid over-oxidation .

- In-line analytics : Use HPLC (C18 column, acetonitrile/water mobile phase) to monitor reaction progress and impurity profiles (e.g., 6β-acetyl byproducts) .

Q. What strategies resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Discrepancies in receptor binding vs. cellular assays can be addressed by:

- Receptor specificity assays : Use competitive binding studies (e.g., with H-labeled progesterone) to quantify affinity for steroid receptors .

- Metabolic stability testing : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo activity .

- Structural analogs : Compare activity of derivatives (e.g., 6α-hydroxy or 17α-ethynyl variants) to identify critical functional groups .

Q. What advanced analytical techniques are used to characterize degradation products under accelerated stability conditions?

- Methodological Answer : Degradation pathways are studied using:

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate aging .

- LC-MS/MS : Identify oxidation products (e.g., 3,6,20-trioxo derivatives) and hydrolyzed metabolites .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at room temperature based on degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.